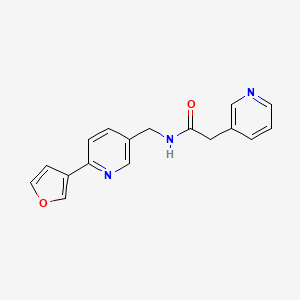

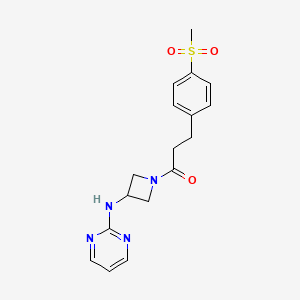

![molecular formula C22H23NO4S2 B2887100 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide CAS No. 946285-30-9](/img/structure/B2887100.png)

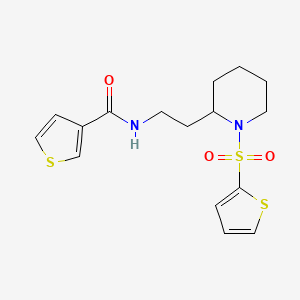

N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide” is a chemical compound with the molecular formula C22H23NO4S2 and a molecular weight of 429.55. It is a derivative of benzamide .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide moiety, a methoxyphenyl group, a thiophene ring, and a dimethylbenzamide group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 708.3±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It also has an enthalpy of vaporization of 103.6±3.0 kJ/mol and a flash point of 382.2±35.7 °C .Scientific Research Applications

Radiolabeling and Imaging

- The development of radiolabeled, nonpeptide angiotensin II antagonists, such as [11C]L-159,884, showcases the application of similar compounds in medical imaging. These ligands are potent and selective for the AT1 receptor, prepared by C-11 methylation and purified for use in angiotensin II, AT1 receptor imaging (Hamill et al., 1996).

Ophthalmic Applications

- Research into the synthesis of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity explores the potential of similar chemical structures in treating glaucoma through carbonic anhydrase inhibition and optimizing water solubility and pigment binding properties (Prugh et al., 1991).

Synthetic Chemistry

- The use of L-proline in catalyzing three-component reactions for the synthesis of highly substituted thienothiopyrans demonstrates the compound's role in creating complex molecular structures with multiple stereocenters, showcasing its versatility in synthetic organic chemistry (Indumathi et al., 2010).

Drug Metabolism

- Studies on the transformation and excretion of drugs, such as metoclopramide in rabbits, help in understanding the metabolic fate of similar benzamide derivatives in biological systems. This research is crucial for drug development and safety evaluation (Arita et al., 1970).

Antimicrobial Studies

- The synthesis and evaluation of novel compounds with the benzamide moiety for antimicrobial activity highlight the potential of such chemical structures in developing new therapeutic agents against a range of bacterial and fungal pathogens (Patil et al., 2010).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S2/c1-15-11-16(2)13-17(12-15)22(24)23-14-21(20-5-4-10-28-20)29(25,26)19-8-6-18(27-3)7-9-19/h4-13,21H,14H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWFPDAXQWSPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

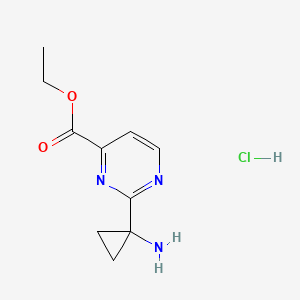

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)

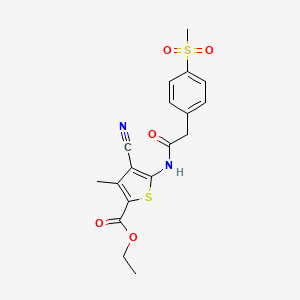

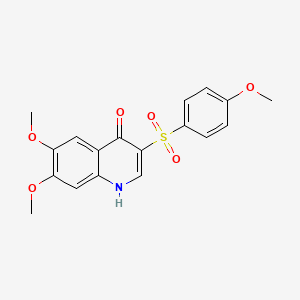

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)

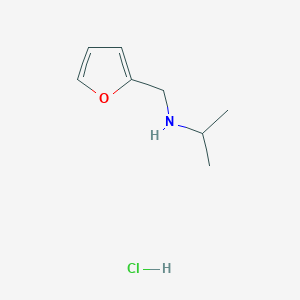

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)

![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)